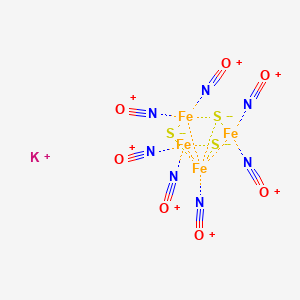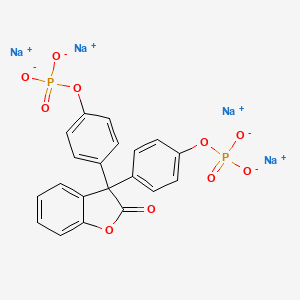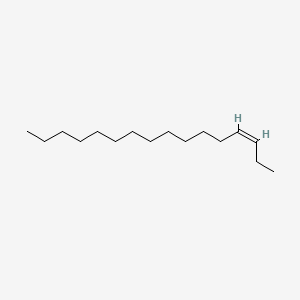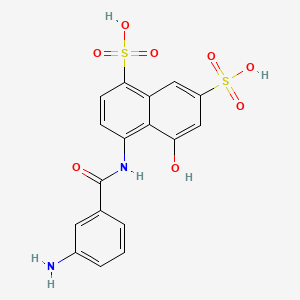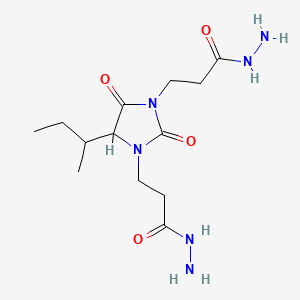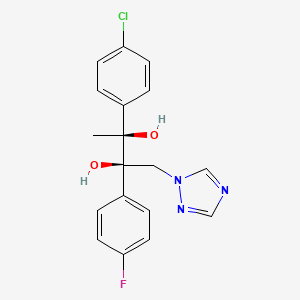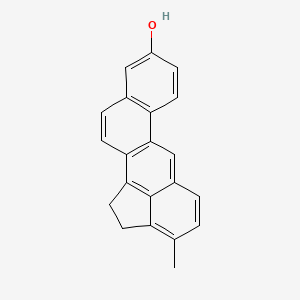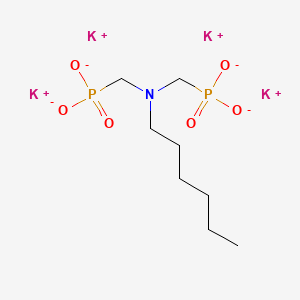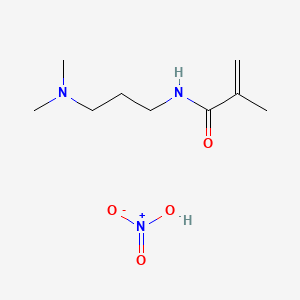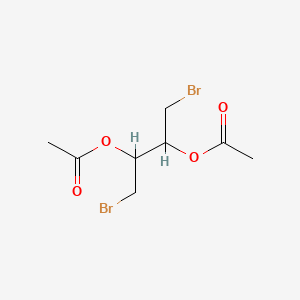
1,4-Dibromobutane-2,3-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromobutane-2,3-diyl diacetate is an organic compound with the molecular formula C8H12Br2O4. It is a derivative of butane, where two bromine atoms and two acetate groups are attached to the carbon chain. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibromobutane-2,3-diyl diacetate can be synthesized through the bromination of butane derivatives followed by acetylation. One common method involves the reaction of 1,4-dibromobutane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of bromine and acetic anhydride in a controlled environment ensures the consistent production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromobutane-2,3-diyl diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of diols.
Reduction Reactions: The compound can be reduced to form butane derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: 1,4-Butanediol.
Reduction: 1,4-Butanediol or partially brominated butane derivatives.
Oxidation: 1,4-Butanedioic acid (succinic acid).
Aplicaciones Científicas De Investigación
1,4-Dibromobutane-2,3-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-dibromobutane-2,3-diyl diacetate involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions. The acetate groups can participate in esterification and hydrolysis reactions, contributing to the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromobutane: Lacks the acetate groups, making it less reactive in esterification reactions.
1,4-Butanediol diacetate: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,3-Dibromobutane: Different positioning of bromine atoms, leading to different reactivity and applications.
Uniqueness
1,4-Dibromobutane-2,3-diyl diacetate is unique due to the presence of both bromine and acetate groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
78314-10-0 |
|---|---|
Fórmula molecular |
C8H12Br2O4 |
Peso molecular |
331.99 g/mol |
Nombre IUPAC |
(3-acetyloxy-1,4-dibromobutan-2-yl) acetate |
InChI |
InChI=1S/C8H12Br2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3 |
Clave InChI |
DANAEPFRHWNMKW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




